molecular formula C10H15N3O3 B1488301 Ethyl 4-(2-cyanoacetyl)piperazine-1-carboxylate CAS No. 1553566-65-6

Ethyl 4-(2-cyanoacetyl)piperazine-1-carboxylate

Cat. No. B1488301
CAS RN: 1553566-65-6
M. Wt: 225.24 g/mol
InChI Key: GBAANTAUWINVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-cyanoacetyl)piperazine-1-carboxylate, also known as ECPC, is an organic compound with a wide range of applications in many fields, such as pharmaceuticals, analytical chemistry, and biotechnology. ECPC is a versatile reagent and can be used in a variety of synthetic and analytical methods. ECPC is also used as a catalyst in organic synthesis. ECPC is a highly reactive compound and has been used to synthesize a variety of compounds, including peptides, nucleosides, and polymers. ECPC is a valuable tool for researchers, as it can be used to study the structure and function of biomolecules, as well as to develop new drugs.

Scientific Research Applications

Chemical Reactivity with Secondary Amines

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to form 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, indicating the compound's reactivity. Reaction with piperazine led to N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).

Antibacterial Properties

Compounds synthesized from Ethyl 4-(2-cyanoacetyl)piperazine-1-carboxylate showed notable antibacterial activity, especially against gram-negative bacteria, including Pseudomonas aeruginosa. The study discusses structure-activity relationships, indicating the compound's potential in developing new antibacterial agents (Matsumoto & Minami, 1975).

Vasodilation Properties

Synthesis of new 3-pyridinecarboxylates with potential vasodilation properties involved this compound. The synthesized compounds were screened for vasodilation activity, showing considerable properties and indicating potential therapeutic applications (Girgis et al., 2008).

Herbicidal and Cytokinin-like Activities

Compounds synthesized from This compound demonstrated herbicidal activity against Triticum aestivum and cytokinin-like activity, indicating its utility in agriculture as herbicides and plant growth regulators (Stoilkova et al., 2014).

Characterization and Biological Evaluation

Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives involved this compound. These compounds were characterized and their structures were confirmed. Furthermore, they exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

properties

IUPAC Name

ethyl 4-(2-cyanoacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-16-10(15)13-7-5-12(6-8-13)9(14)3-4-11/h2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAANTAUWINVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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